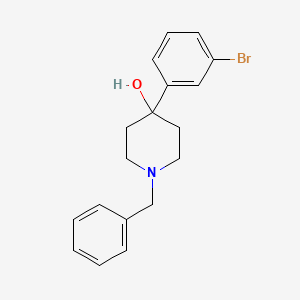
1-Benzyl-4-(3-bromophenyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(3-bromophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromophenyl group attached to the piperidine ring
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions using benzyl halides.
Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
1-Benzyl-4-(3-bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or bromophenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-4-(3-bromophenyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(3-bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(3-bromophenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Benzyl-4-(3-bromophenyl)-1H-pyrazole: This compound has a pyrazole ring instead of a piperidine ring, leading to different chemical and biological properties.
1-Benzyl-4-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl-piperazine: This compound contains an isoxazole ring, which may confer different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C18H20BrNO |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
1-benzyl-4-(3-bromophenyl)piperidin-4-ol |
InChI |
InChI=1S/C18H20BrNO/c19-17-8-4-7-16(13-17)18(21)9-11-20(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,21H,9-12,14H2 |
Clé InChI |
CYGSPEZWUWAFQL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC(=CC=C2)Br)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














